molecular formula C3H5BrZn B1610830 Zinc, bromo-2-propenyl- CAS No. 18925-10-5

Zinc, bromo-2-propenyl-

Cat. No.: B1610830
CAS No.: 18925-10-5
M. Wt: 186.4 g/mol
InChI Key: KIZNQHOVHYLYHY-UHFFFAOYSA-M
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Description

“Zinc, bromo-2-propenyl-” is a chemical compound with the molecular formula C3H5BrZn and a molecular weight of 186.4 g/mol .


Molecular Structure Analysis

The molecular structure of “Zinc, bromo-2-propenyl-” has been analyzed in various studies . For instance, a study on copper (II) and zinc (II) complexes derived from 5-Bromo-2- ( (Cyclopropylimino)Methyl)Phenol confirmed the structures of the complexes through single crystal X-ray structure determination .


Chemical Reactions Analysis

While specific chemical reactions involving “Zinc, bromo-2-propenyl-” are not available, there are studies on related zinc compounds. For example, a study discusses the use of 2-(5-bromo-2-pyridylazo)-5-[N-n-propyl-N-(3-sulfopropyl)amino]phenol (5-Br-PAPS) for the repetitive determination of zinc .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Zinc, bromo-2-propenyl-” include its molecular formula, molecular weight, and potentially its melting point, boiling point, and density .

Scientific Research Applications

Spectrophotometric Detection of Zinc

Homsher and Zak (1985) investigated two complexometric reagents, including 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (Br-PADAP), for the colorimetry of serum zinc. Br-PADAP showed potential for trace-metal determinations due to its high molar absorptivity, although its water solubility was limited. Another reagent, 5-BR-PAPS, was deemed more suitable for routine zinc determinations because of its water solubility and even higher molar absorptivity. This work indicates the relevance of bromo-2-propenyl derivatives in developing sensitive assays for zinc in biological samples (Homsher & Zak, 1985).

α-Hydroxyallylation Reactions

Lombardo et al. (2004) explored the α-hydroxyallylation of the Garner aldehyde using 3-bromo-propenyl acetate in the presence of zinc or indium metal. This research highlighted an environmentally friendly approach to chemical synthesis, emphasizing the role of zinc in promoting reactions that are important for developing pharmaceuticals and other organic compounds. The study focused on the stereoselectivity of the reactions and their environmental impact, demonstrating the versatility of zinc and its compounds in organic synthesis (Lombardo et al., 2004).

Zinc in Ligand Discovery and Biomedical Applications

Irwin et al. (2012) discussed ZINC, a free public resource for ligand discovery, containing millions of molecules for biological research. This database facilitates the identification of compounds, including those with zinc, for use in various scientific and biomedical applications. It underscores the importance of zinc in drug discovery and the broader chemical biology field (Irwin et al., 2012).

Zinc Oxide Nanoparticles in Biomedicine

Jiang et al. (2018) reviewed the synthesis and advances of Zinc Oxide Nanoparticles (ZnO NPs) in biomedical fields, highlighting their biocompatibility, economic, and low toxicity. ZnO NPs have shown promising potential in anticancer, antibacterial fields, antidiabetic treatment, and bioimaging, illustrating the expanding role of zinc and its compounds in nanomedicine and therapeutic applications (Jiang et al., 2018).

Coordination Polymers for Selective Sorption and Sensing

Hua et al. (2015) synthesized novel zinc(II) coordination polymers using 2-bromo-1,4-benzenedicarboxylic acid and other ligands, demonstrating their application in selective CO2 sorption and acetone detection via fluorescence quenching. This research provides insight into the utility of zinc-based materials in environmental monitoring and gas separation technologies (Hua et al., 2015).

Safety and Hazards

Safety data sheets provide information on the safety and hazards of chemical compounds . While specific safety data for “Zinc, bromo-2-propenyl-” is not available, it’s important to handle all chemical compounds with care, following safety guidelines.

Future Directions

Future research directions could involve further exploration of the synthesis, characterization, and potential applications of “Zinc, bromo-2-propenyl-” and related compounds .

Properties

IUPAC Name

bromozinc(1+);prop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5.BrH.Zn/c1-3-2;;/h3H,1-2H2;1H;/q-1;;+2/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIZNQHOVHYLYHY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C=C.[Zn+]Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5BrZn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447626
Record name Zinc, bromo-2-propenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18925-10-5
Record name Zinc, bromo-2-propenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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